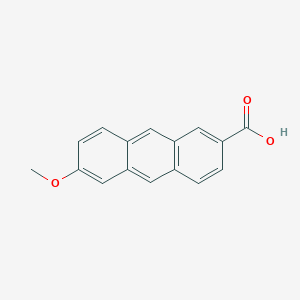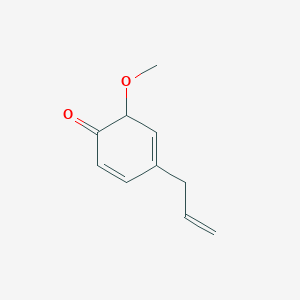
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a methoxy group at the 6th position and a prop-2-en-1-yl group at the 4th position on a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one involves the thermal oxidation of eugenol with 3-chloroperoxybenzoic acid at room temperature. This reaction produces 2-methoxy-4-(oxiran-2-ylmethyl)phenol, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may include distillation and solvent extraction techniques. Distillation involves the extraction of the compound from raw materials through heating and condensation, while solvent extraction uses organic solvents to isolate the compound from mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and sensitizers like Rose Bengal or chlorophyll for photochemical reactions .
Major Products Formed
Major products formed from these reactions include 2-methoxy-4-(oxiran-2-ylmethyl)phenol and 4-hydroperoxy-2-methoxy-4-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one .
Applications De Recherche Scientifique
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound can undergo oxidation and substitution reactions, leading to the formation of various products that may interact with biological molecules. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: A precursor in the synthesis of 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one.
2-Methoxy-4-(oxiran-2-ylmethyl)phenol: An intermediate product in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and form different products makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
538367-20-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
6-methoxy-4-prop-2-enylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,10H,1,4H2,2H3 |
Clé InChI |
VOWJTHLVSANEGF-UHFFFAOYSA-N |
SMILES canonique |
COC1C=C(C=CC1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


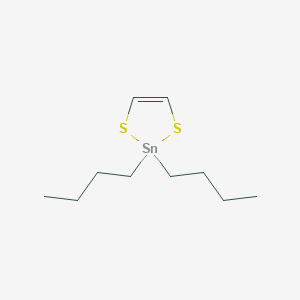
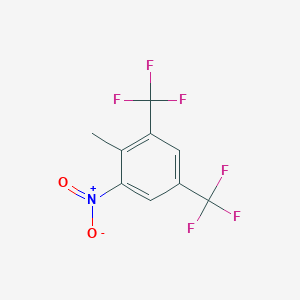
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)



![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
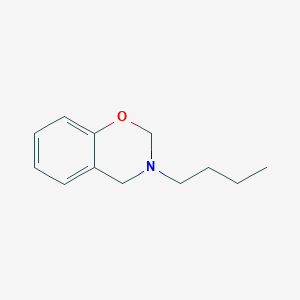
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)

